

An In-depth Technical Guide to the PKG-Targeting Drug G1

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Compound of Interest		
Compound Name:	PKG drug G1	
Cat. No.:	B2889782	Get Quote

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Abstract

Drug G1 is a novel small molecule compound that functions as a potent antihypertensive agent through a unique mechanism of action: the oxidative activation of cGMP-dependent protein kinase I α (PKG I α). By selectively targeting a specific cysteine residue on PKG I α , G1 induces a cGMP-independent activation of the enzyme, leading to vasodilation and a subsequent reduction in blood pressure. This technical guide provides a comprehensive overview of the structure, function, and mechanism of action of G1, along with a summary of key experimental data and detailed protocols for its characterization.

Introduction

Arterial hypertension is a major global health concern, and the development of novel antihypertensive therapies with distinct mechanisms of action is of significant interest. The nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/PKG signaling pathway is a critical regulator of vascular tone. While many existing therapies target the upstream components of this pathway, drug G1 represents a new class of antihypertensives that directly activates PKG la. This activation is achieved not through the canonical cGMP-binding mechanism but via an oxidative modification, offering a potentially more targeted therapeutic approach.

Structure and Physicochemical Properties of G1



G1 is a small molecule with the following properties:

Property	Value	
Molecular Formula	C13H11N3OS	
Molecular Weight	257.31 g/mol	
CAS Number	374703-78-3	
Appearance	Light brown to reddish-brown solid	
Chemical Structure	O=C(/C(N1)=C/C2=C(C)NC3=C2C=CC=C3)NC 1=S	

Mechanism of Action: Oxidative Activation of PKG $I\alpha$

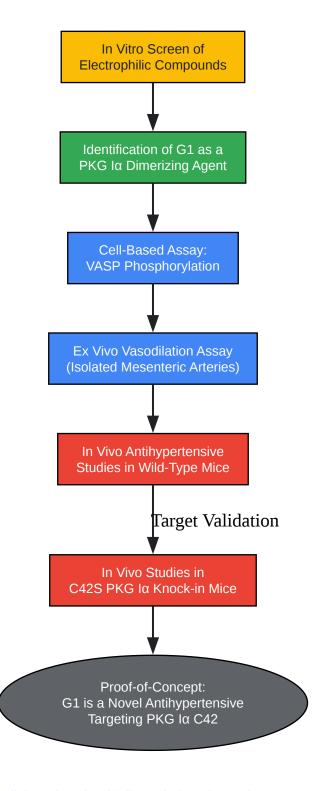
The primary molecular target of G1 is the cysteine-42 (C42) residue of the PKG I α enzyme. G1 functions as a "soft" electrophile, selectively reacting with the thiol group of C42. This interaction leads to the formation of an intermolecular disulfide bond between the two subunits of the PKG I α homodimer. This covalent modification induces a conformational change in the enzyme, resulting in its activation, independent of the presence of cGMP. This cGMP-independent activation of PKG I α subsequently triggers downstream signaling cascades that lead to vasodilation.

Signaling Pathway of G1-Mediated PKG Iα Activation and Vasodilation









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